2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide is a synthetic compound that features an imidazole ring, a cyclopropyl group, and a chloro-substituted propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .
Scientific Research Applications
2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the chloro-substituted propanamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(2-methyl-1H-imidazol-1-YL)ethyl]propanamide
- 2-Chloro-N-[2-(2-cyclopropyl-1H-imidazol-1-YL)ethyl]propanamide
- 2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-pyrazol-1-YL)ethyl]propanamide
Uniqueness
2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group and the specific substitution pattern on the imidazole ring can result in unique interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-cyclopropyl-5-methylimidazol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C12H18ClN3O/c1-8-7-15-11(10-3-4-10)16(8)6-5-14-12(17)9(2)13/h7,9-10H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
TZXXGXAZOMVSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCNC(=O)C(C)Cl)C2CC2 |
Origin of Product |
United States |
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